![molecular formula C18H26N4O3 B5885124 N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide](/img/structure/B5885124.png)
N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide, also known as AZP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a hydrazide derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties.
Wirkmechanismus
The mechanism of action of N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide is not fully understood. However, it is believed that its anti-inflammatory activity is due to its ability to inhibit the NF-κB pathway, which is a key regulator of inflammation. It has also been shown to inhibit the MAPK pathway, which is involved in the production of pro-inflammatory cytokines. The anti-tumor activity of N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis by inhibiting the VEGF pathway.
Biochemical and Physiological Effects
N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation. In addition, N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide in lab experiments is its ability to exhibit multiple therapeutic activities. It can be used to study the anti-inflammatory, anti-tumor, and antibacterial properties of compounds. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers.
One of the limitations of using N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the study of N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide. One direction is to further investigate its mechanism of action and identify the specific pathways involved in its therapeutic activities. Another direction is to explore its potential use in combination therapies with other compounds. Additionally, future studies could focus on optimizing the synthesis method of N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide to improve its purity and yield.
Synthesemethoden
The synthesis of N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide involves the reaction of 5-nitro-2-benzaldehyde and 1-azepanamine with pentanoyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide. The purity of the compound is confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide has exhibited antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-[(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylideneamino]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-2-3-8-18(23)20-19-14-15-13-16(22(24)25)9-10-17(15)21-11-6-4-5-7-12-21/h9-10,13-14H,2-8,11-12H2,1H3,(H,20,23)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPPJLSQVCWXQM-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5885056.png)
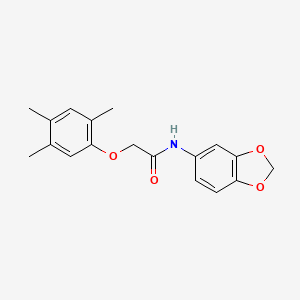
![3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5885070.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)
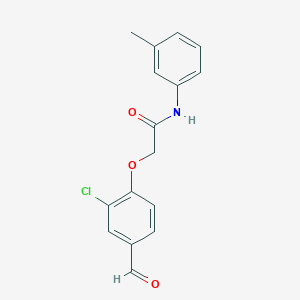


![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)
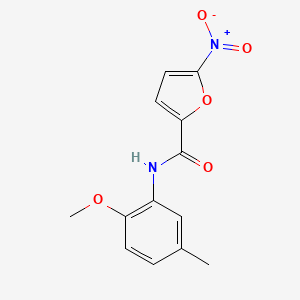
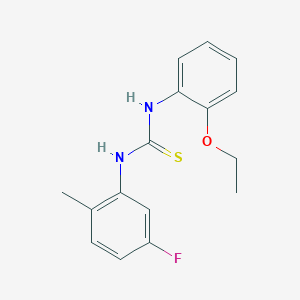
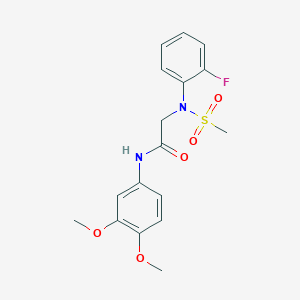
![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5885135.png)
![1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5885140.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)